molecular formula C10H9BrO3 B13037364 Methyl7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Methyl7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B13037364
M. Wt: 257.08 g/mol
InChI Key: KAEODORRRIFSNQ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 7th position and a methyl ester group at the 2nd position of the dihydrobenzofuran ring. It has a molecular formula of C10H9BrO3 and a molecular weight of 257.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the bromination of 2,3-dihydro-1-benzofuran followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 7th position. The resulting 7-bromo-2,3-dihydro-1-benzofuran is then subjected to esterification using methanol and a suitable acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2,3-dihydrobenzofuran: Lacks the ester group, making it less reactive in certain esterification reactions.

    Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.

    Methyl 7-methoxy-2,3-dihydro-1-benzofuran-2-carboxylate:

Uniqueness

Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct reactivity and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-4,8H,5H2,1H3

InChI Key

KAEODORRRIFSNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(O1)C(=CC=C2)Br

Origin of Product

United States

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